Methyl 4-(2-iodoethyl)benzoate
Overview
Description
Methyl 4-(2-iodoethyl)benzoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.1 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key functional proteins in bacterial cell division .
Mode of Action
The aryl-iodide functionality of similar compounds like methyl 4-iodobenzoate may undergo coupling reactions . This could potentially lead to changes in the target proteins, affecting their function.
Result of Action
Related compounds have shown antimicrobial activity, suggesting that methyl 4-(2-iodoethyl)benzoate could potentially have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-iodoethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(2-chloroethyl)benzoate with sodium iodide in the presence of methyl ethyl ketone as a solvent . The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-iodoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium iodide, methyl ethyl ketone, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-(2-iodoethyl)benzyl alcohol.
Oxidation: 4-(2-iodoethyl)benzoic acid.
Scientific Research Applications
Methyl 4-(2-iodoethyl)benzoate is used in a variety of scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Proteomics Research: Utilized in the study of protein interactions and functions.
Material Science: Employed in the development of new materials with specific properties.
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
Ethyl 4-(2-iodoethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Uniqueness: Methyl 4-(2-iodoethyl)benzoate is unique due to the presence of both an iodine atom and an ester group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
methyl 4-(2-iodoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZFUASXKRIMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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